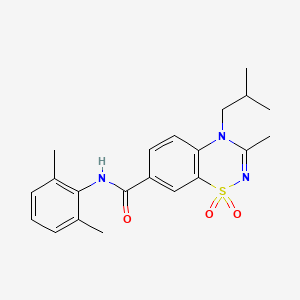![molecular formula C22H19F3N4 B11227002 5-phenyl-N-(propan-2-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11227002.png)
5-phenyl-N-(propan-2-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down:
- It contains a pyrrolo[2,3-d]pyrimidine core.
- The 5-phenyl group is attached to the pyrrolo ring.
- The N-(propan-2-yl) group is connected to the pyrimidine ring.
- Lastly, the 3-(trifluoromethyl)phenyl group hangs off the pyrimidine ring.
- This compound belongs to the class of heterocyclic molecules and exhibits interesting properties due to its unique structure.
Preparation Methods
- Synthesis of this compound involves several steps:
- Start with a pyrrolo[2,3-d]pyrimidine scaffold.
- Introduce the phenyl groups at positions 5 and N.
- Add the propan-2-yl group to the nitrogen atom.
- Finally, attach the 3-(trifluoromethyl)phenyl group.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the phenyl groups or the pyrimidine ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., kinase inhibitors).
Biological Studies: Explore its effects on cellular pathways (e.g., cell proliferation, apoptosis).
Materials Science: Assess its use in organic electronics or sensors.
Industry: Consider applications in agrochemicals or specialty chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other pyrrolo[2,3-d]pyrimidines or phenyl-substituted heterocycles.
- Highlight its uniqueness (e.g., specific functional groups, pharmacological properties).
Remember that this compound’s full name is quite a tongue-twister, but its potential impact in various fields makes it fascinating!
Properties
Molecular Formula |
C22H19F3N4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-phenyl-N-propan-2-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19F3N4/c1-14(2)28-20-19-18(15-7-4-3-5-8-15)12-29(21(19)27-13-26-20)17-10-6-9-16(11-17)22(23,24)25/h3-14H,1-2H3,(H,26,27,28) |
InChI Key |
OVJQZIYLUWGZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11226937.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11226956.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226958.png)

![N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11226966.png)
![N-(4-bromonaphthalen-1-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226969.png)
![N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B11226976.png)
![4-[2-(1-phenyl-1H-tetrazol-5-yl)butan-2-yl]morpholine](/img/structure/B11226977.png)
![N-(3,5-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11226981.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11226983.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11226984.png)
![2-(4-Methoxybenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226990.png)
![2-(3,5-Difluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226998.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11227000.png)
